molecular formula C14H10INO3 B3294600 4-(2-Iodobenzamido)benzoic acid CAS No. 887356-31-2

4-(2-Iodobenzamido)benzoic acid

Cat. No. B3294600
CAS RN: 887356-31-2
M. Wt: 367.14 g/mol
InChI Key: GLUDNBZUMDOZQI-UHFFFAOYSA-N
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Description

4-(2-Iodobenzamido)benzoic acid is a chemical compound with the CAS Number: 887356-31-2 . It has a molecular weight of 367.14 . The IUPAC name for this compound is 4-[(2-iodobenzoyl)amino]benzoic acid . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10INO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Overview of Benzoic Acid Derivatives

Benzoic acid and its derivatives, including 4-(2-Iodobenzamido)benzoic acid, are aromatic carboxylic acids found in various natural and synthetic substances. They are utilized for their antibacterial and antifungal properties, serving as preservatives in foods, cosmetics, and pharmaceutical products. This widespread use raises concerns about human exposure and potential health effects, making research into these compounds crucial for ensuring safety and understanding their biological impact (del Olmo, Calzada, & Nuñez, 2017).

Spectroscopic Analysis

Spectroscopic studies, particularly FT-IR and NMR, play a vital role in analyzing the structures and properties of salicylic acid derivatives, closely related to this compound. These techniques help in understanding the chemical behavior and potential applications of these compounds in various fields (Takač & Vikić Topić, 2004).

Novel Derivatives Synthesis

Research into the synthesis of new N-acyl derivatives of anthranilic acid, including compounds related to this compound, highlights the potential for developing substances with enhanced antifungal activity. Such derivatives offer promising avenues for medical and environmental applications, indicating the versatility and significance of research on benzoic acid derivatives (Slobodianiuk et al., 2019).

Polyaniline Doping

Benzoic acid derivatives, including this compound, find applications in materials science, such as doping agents for polyaniline. This application demonstrates the potential of these compounds in enhancing the properties of conductive polymers, which are crucial for developing advanced electronic materials (Amarnath & Palaniappan, 2005).

Environmental and Health Assessments

Understanding the toxicity and environmental impact of benzoic acid derivatives is essential for their safe use. Studies on the toxicological profiles of these compounds contribute to assessing their potential risks and ensuring public health safety (Gorokhova et al., 2020).

Safety and Hazards

The safety information for 4-(2-Iodobenzamido)benzoic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-[(2-iodobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDNBZUMDOZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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